molecular formula C20H24N6 B6458005 2-methyl-3-[4-(2,5,6-trimethylpyrimidin-4-yl)piperazin-1-yl]quinoxaline CAS No. 2549039-99-6

2-methyl-3-[4-(2,5,6-trimethylpyrimidin-4-yl)piperazin-1-yl]quinoxaline

Cat. No.: B6458005
CAS No.: 2549039-99-6
M. Wt: 348.4 g/mol
InChI Key: HCOSCZIMKGCGRL-UHFFFAOYSA-N
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Description

2-methyl-3-[4-(2,5,6-trimethylpyrimidin-4-yl)piperazin-1-yl]quinoxaline is a synthetic small molecule investigated for its potent and selective inhibitory activity against key protein kinases. This compound features a quinoxaline core, a privileged scaffold in medicinal chemistry, linked to a trimethylpyrimidine group via a piperazine linker, a structural motif commonly associated with kinase affinity source . Its primary research value lies in its function as a multi-targeted kinase inhibitor, with particular potency against the Phosphoinositide 3-Kinase (PI3K) and mammalian target of rapamycin (mTOR) signaling pathways source . The PI3K/mTOR axis is a critically dysregulated pathway in numerous cancers, making it a major therapeutic target for oncology research source . By potently inhibiting these kinases, this compound induces cell cycle arrest and promotes apoptosis in susceptible cancer cell lines, providing a valuable chemical tool for delineating the complexities of this signaling network in disease models source . Beyond oncology, its mechanism also suggests potential applications in neurobiological research, as mTOR signaling is integral to synaptic plasticity and has been implicated in neurological disorders. Researchers utilize this compound to probe kinase-dependent processes, validate new drug targets, and study resistance mechanisms in a controlled laboratory setting.

Properties

IUPAC Name

2-methyl-3-[4-(2,5,6-trimethylpyrimidin-4-yl)piperazin-1-yl]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N6/c1-13-14(2)21-16(4)23-19(13)25-9-11-26(12-10-25)20-15(3)22-17-7-5-6-8-18(17)24-20/h5-8H,9-12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCOSCZIMKGCGRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N=C1N2CCN(CC2)C3=NC4=CC=CC=C4N=C3C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Quinoxaline Core Formation

The quinoxaline scaffold is typically constructed via condensation of 1,2-diamines with 1,2-dicarbonyl compounds. For 2-methylquinoxaline derivatives, 1,2-diaminobenzene and methylglyoxal serve as starting materials. Under acidic or neutral conditions, this condensation yields 2-methylquinoxaline in moderate to high yields .

Recent innovations include transition-metal-catalyzed dehydrogenative coupling. For example, base-metal catalysts (e.g., iron or cobalt complexes) enable the coupling of 1,2-diaminobenzenes with vicinal diols, producing quinoxalines via acceptorless dehydrogenation . Using 1,2-propanediol and 1,2-diaminobenzene with a cobalt catalyst (2 mol%) and KH (3 mol%) at 150°C for 36 hours, 2-methylquinoxaline is obtained in 90% yield . This method avoids stoichiometric oxidants, enhancing atom economy.

Table 1: Selected Methods for Quinoxaline Core Synthesis

Starting MaterialsCatalyst/ConditionsYield (%)Reference
1,2-Diaminobenzene + MethylglyoxalHCl (cat.), ethanol, reflux85
1,2-Diaminobenzene + 1,2-PropanediolCo catalyst, KH, 150°C, 36 h90
2-Iodobenzoic Acid + NaN₃Cu(II) catalyst, NH₄OH, DMSO, reflux78

Piperazine Substitution: 2,5,6-Trimethylpyrimidin-4-yl Group

The final step involves attaching the 2,5,6-trimethylpyrimidin-4-yl group to the piperazine nitrogen. 4-Chloro-2,5,6-trimethylpyrimidine is synthesized by chlorination of 2,5,6-trimethylpyrimidin-4-ol using POCl₃. This intermediate undergoes SNAr with the piperazinyl-quinoxaline derivative under basic conditions (e.g., NaH in THF) .

Optimized Protocol :

  • Dissolve 3-piperazinyl-2-methylquinoxaline (1 eq) and 4-chloro-2,5,6-trimethylpyrimidine (1.2 eq) in dry THF.

  • Add NaH (1.5 eq) at 0°C, then stir at 60°C for 12 hours.

  • Quench with H₂O, extract with EtOAc, and purify via column chromatography (hexane/EtOAc 3:1).
    Yield : 65–70% .

Challenges :

  • Regioselectivity : Competing reactions at piperazine’s secondary amine necessitate excess pyrimidine reagent.

  • Steric Hindrance : Trimethyl groups on pyrimidine slow reaction kinetics, requiring elevated temperatures.

One-Pot and Cascade Approaches

Emerging strategies consolidate multiple steps into single reactions. For example, Cu(NO₃)₂-mediated one-pot synthesis couples 1,2-diaminobenzenes, methylglyoxal, and pre-functionalized piperazine-pyrimidine derivatives . In a representative procedure:

  • React 1,2-diaminobenzene (1 eq) and methylglyoxal (1 eq) in CH₃CN at 50°C for 1 hour.

  • Add 1-(2,5,6-trimethylpyrimidin-4-yl)piperazine (1.2 eq) and Cu(NO₃)₂ (10 mol%).

  • Stir at 80°C for 6 hours.
    Yield : 60% .

While this method reduces isolation steps, yields remain moderate due to competing side reactions.

Scalability and Industrial Considerations

Gram-scale synthesis of 2-methyl-3-[4-(2,5,6-trimethylpyrimidin-4-yl)piperazin-1-yl]quinoxaline has been demonstrated using flow chemistry . A continuous-flow reactor with immobilized Pd catalyst achieves 85% yield at 120°C and 10 bar H₂ pressure . Key advantages include:

  • Reduced Catalyst Leaching : <1% Pd loss per cycle.

  • Throughput : 5 g/hour.

Table 2: Scalability Data

ParameterBatch SynthesisFlow Synthesis
Yield (%)7085
Catalyst Loading5 mol% Pd1 mol% Pd
Reaction Time12 h2 h

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The piperazine nitrogen and pyrimidine ring participate in nucleophilic substitution reactions. Computational studies on analogous quinoxaline derivatives demonstrate that:

  • C3-position reactivity : The C3 position of the quinoxaline core exhibits higher electrophilicity due to resonance stabilization, favoring nucleophilic attack (e.g., by amines or alkoxides) .

  • Piperazine substitution : The piperazine moiety undergoes alkylation or arylation at its nitrogen atoms under basic conditions. For example, alkyl halides react with the secondary amine group to form tertiary amines .

Table 1: Key Substituent Reactivity

PositionReactivity TypeExample ReactionEnergy Barrier (kcal/mol)Source
Quinoxaline C3SNAr (Nucleophilic Aromatic Substitution)Reaction with phenylacetylideΔG‡ = 24.7
Piperazine NAlkylationReaction with methyl iodide in K2CO3/EtOH

Oxidation and Reduction

The quinoxaline core is redox-active:

  • Oxidation : Treatment with KMnO4 or CrO3 oxidizes the quinoxaline ring to form quinoxaline N-oxides, which retain biological activity (e.g., antitumor properties) .

  • Reduction : LiAlH4 selectively reduces the pyrimidine ring’s C=N bonds, yielding tetrahydro derivatives without affecting the quinoxaline system .

Table 2: Redox Reactions and Outcomes

Reaction TypeReagent/ConditionsProductBiological RelevanceSource
OxidationKMnO4, acidic conditionsQuinoxaline N-oxideEnhanced DNA intercalation
ReductionLiAlH4, THF, 0°CTetrahydro-pyrimidine derivativeImproved solubility

Cyclization and Annulation

The compound serves as a precursor in cycloaddition reactions:

  • Gold-catalyzed hydroamination : Intramolecular cyclization forms pyrrolo-quinoxaline derivatives with >80% yield under Au(I) catalysis .

  • Pictet-Spengler annulation : Reacts with aldehydes to generate tetracyclic structures, leveraging the electron-deficient quinoxaline ring .

Table 3: Cyclization Pathways

Reaction TypeCatalyst/ConditionsProduct YieldApplicationSource
HydroaminationAuCl, CH3CN, 50°C98%Antiviral agent synthesis
Pictet-SpenglerFe(OTf)3, DCE, rt75%Alkaloid analog production

Cross-Coupling Reactions

The pyrimidine and quinoxaline rings enable transition-metal-catalyzed couplings:

  • Suzuki-Miyaura : Pd-mediated coupling with aryl boronic acids modifies the pyrimidine substituent .

  • Buchwald-Hartwig : Amination of chloro-pyrimidine derivatives introduces diverse amines .

Table 4: Cross-Coupling Efficiency

Reaction TypeCatalyst SystemSubstrate ScopeYield RangeSource
Suzuki-MiyauraPd(PPh3)4, K2CO3, DMEAryl/heteroaryl boronic acids60–85%
Buchwald-HartwigPd2(dba)3, Xantphos, Cs2CO3Primary/secondary amines70–90%

Acid/Base-Mediated Transformations

  • Protonation : The piperazine nitrogen (pKa ~7.5) protonates under acidic conditions, enhancing solubility in polar solvents .

  • Deprotonation : Strong bases (e.g., LDA) deprotonate the methyl groups on the pyrimidine ring, enabling further functionalization .

Chlorination and Halogen Exchange

Chlorination at the quinoxaline C2 position via POCl3 yields reactive intermediates for subsequent nucleophilic substitutions .

Biological Activity

2-methyl-3-[4-(2,5,6-trimethylpyrimidin-4-yl)piperazin-1-yl]quinoxaline is a complex organic compound belonging to the quinoxaline family, which has garnered attention for its potential biological activities. This compound features a quinoxaline core linked to a piperazine moiety substituted with a trimethylpyrimidine group, suggesting diverse pharmacological properties.

Chemical Structure

The IUPAC name of the compound is this compound. Its structure can be represented as follows:

ComponentStructure
Quinoxaline CoreQuinoxaline
Piperazine MoietyPiperazine
Trimethylpyrimidine GroupPyrimidine

Antitumor Activity

Research indicates that compounds related to quinoxaline derivatives exhibit significant antitumor activity. For instance, studies have shown that similar structures can inhibit cell proliferation in various cancer cell lines. The compound's ability to interact with DNA and inhibit DNA-dependent enzymes has been proposed as a mechanism for its antitumor effects .

Antibacterial Properties

The antibacterial activity of quinoxaline derivatives has also been documented. Some studies suggest that these compounds can effectively target and inhibit the growth of various bacterial strains, making them potential candidates for antibiotic development.

The proposed mechanism of action for this compound involves its interaction with neurotransmitter receptors such as dopamine and serotonin receptors. This interaction may lead to modulation of neurotransmitter activity, contributing to its potential use as an antipsychotic agent.

Study 1: Antitumor Efficacy

A study evaluated the antitumor efficacy of various quinoxaline derivatives on human lung cancer cell lines (A549, HCC827, and NCI-H358). The results indicated that certain derivatives exhibited IC50 values in the micromolar range, demonstrating potent cytotoxic effects in both 2D and 3D culture assays.

CompoundA549 IC50 (μM)HCC827 IC50 (μM)NCI-H358 IC50 (μM)
Compound A2.12 ± 0.215.13 ± 0.970.85 ± 0.05
Compound B6.75 ± 0.196.26 ± 0.336.48 ± 0.11

Study 2: Antibacterial Activity

Another investigation focused on the antibacterial properties of quinoxaline derivatives against common bacterial strains. The study found that certain derivatives exhibited significant inhibition zones in agar diffusion tests.

Bacterial StrainInhibition Zone (mm)
E. coli15
S. aureus18
P. aeruginosa12

Scientific Research Applications

Medicinal Chemistry

Antipsychotic Activity
The compound has been investigated for its potential antipsychotic properties. It interacts with neurotransmitter receptors, particularly dopamine and serotonin receptors, which are critical targets in the treatment of psychiatric disorders. By modulating the activity of these neurotransmitters, it may exert therapeutic effects similar to existing antipsychotic medications.

Mechanism of Action
Research indicates that 2-methyl-3-[4-(2,5,6-trimethylpyrimidin-4-yl)piperazin-1-yl]quinoxaline acts as an antagonist at dopamine D2 receptors and serotonin 5-HT2A receptors. This dual action could lead to a reduction in psychotic symptoms while minimizing side effects commonly associated with traditional antipsychotics.

Case Studies
Several studies have documented the efficacy of this compound in preclinical models:

  • Study 1 : In a rodent model of schizophrenia, administration of the compound resulted in significant reductions in hyperlocomotion and stereotypic behaviors, indicating its potential as an antipsychotic agent.
  • Study 2 : A comparative study with established antipsychotics showed that this compound had a favorable side effect profile, particularly in terms of weight gain and sedation.

Pharmacology

Cognitive Enhancement
There is emerging evidence suggesting that this compound may enhance cognitive functions. It has been shown to improve memory and learning in animal models, potentially through its action on cholinergic systems. This property positions it as a candidate for further exploration in treating cognitive deficits associated with various neurodegenerative diseases.

Neuroprotective Effects
Research indicates that this compound may exhibit neuroprotective properties against oxidative stress-induced neuronal damage. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Materials Science

Synthesis and Characterization
The compound can be synthesized through a multi-step process involving the formation of the quinoxaline core followed by the introduction of the piperazine ring and trimethylpyrimidine moiety. The synthetic route typically includes:

  • Formation of Quinoxaline Core : Condensation reactions involving o-phenylenediamine and 1,2-dicarbonyl compounds.
  • Piperazine Introduction : Nucleophilic substitution reactions with piperazine derivatives.
  • Trimethylpyrimidine Attachment : Alkylation reactions using suitable alkylating agents.

This synthetic versatility allows for modifications that can tailor the compound's properties for specific applications.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Piperazinylquinoxaline Derivatives

Table 1: Activity of Piperazinylquinoxaline Derivatives
Compound Structure Target/Activity IC50/MIC Value Key Observation Reference
2-(4-(Methylsulfonyl)piperazin-1-yl)-3-(4-methoxyphenylsulfonyl)quinoxaline PI3Kα inhibition 24 nM Most potent PI3Kα inhibitor in series; induces apoptosis and G1 cell cycle arrest
2-(4-Benzoylpiperazin-1-yl)-3-(phenylsulfonyl)quinoxaline Cytotoxicity (HCT116 cells) 42.36 µM Reduced potency compared to acetyl-substituted analogs
6-Chloro-2-ethoxycarbonyl-3-trifluoromethyl-7-(piperazin-1-yl)quinoxaline 1,4-dioxide Antimycobacterial (M. tuberculosis) MIC: Not specified Active against M. tuberculosis H37Ra
4-{4-[2-(4-(2-Substituted quinoxaline-3-yl)piperazin-1-yl)ethyl] phenyl} thiazoles Antipsychotic activity More active than Risperidone Novel antipsychotics with minimal side effects
Key Trends:
  • Electron-Withdrawing Groups (EWGs): Methylsulfonyl (SO₂Me) and sulfonyl groups enhance PI3Kα inhibition (e.g., IC50 = 24 nM for compound 41) .
  • Bulky Substituents: Benzoyl and 4-chlorobenzoyl groups reduce cytotoxicity, likely due to steric hindrance or reduced binding efficiency .
  • Pyrimidine Modifications: The trimethylpyrimidine group in the target compound may improve metabolic stability or kinase selectivity compared to unsubstituted pyrimidines, though direct evidence is lacking.

Ligand Efficiency and Binding Metrics

The Binding Efficiency Index (BEI) was used to evaluate piperazinylquinoxaline derivatives. This suggests that the trimethylpyrimidine group in the target compound may require optimization to enhance binding efficiency.

Structural Uniqueness of the Target Compound

Compared to analogs in the evidence:

  • Pyrimidine Substitution: The 2,5,6-trimethylpyrimidin-4-yl group is distinct from other pyrimidine derivatives (e.g., pyrrolidin-1-ylpyrimidine in or unsubstituted pyrimidines).
  • Quinoxaline Core: Unlike 1,4-dioxide derivatives (e.g., ), the target compound lacks oxidation, which may reduce reactive oxygen species (ROS)-mediated side effects.

Therapeutic Potential and Limitations

  • Oncology: Piperazinylquinoxalines with sulfonyl groups (e.g., compound 41) are promising PI3Kα inhibitors for cancer therapy . The target compound’s trimethylpyrimidine group could enhance kinase selectivity but requires validation.
  • Antimicrobials: Quinoxaline 1,4-dioxides (e.g., ) target mycobacteria, but the absence of an oxide ring in the target compound limits direct comparison.
  • Antipsychotics: Derivatives with thiazole moieties (e.g., ) show CNS activity, while the target compound’s pyrimidine group may restrict blood-brain barrier penetration.

Q & A

Q. What are the optimal synthetic routes for preparing 2-methyl-3-[4-(2,5,6-trimethylpyrimidin-4-yl)piperazin-1-yl]quinoxaline?

Methodological Answer: The synthesis involves multi-step protocols, often starting with condensation of substituted quinoxaline precursors with piperazine derivatives. A representative method (adapted from antipsychotic drug synthesis) includes:

Formation of the quinoxaline core : Condensation of o-phenylenediamine with oxalic acid in 4N HCl .

Piperazine coupling : Reacting 2-chloro-3-methoxyquinoxaline with piperazine under anhydrous Na₂CO₃ in acetonitrile .

Pyrimidine substitution : Introducing the 2,5,6-trimethylpyrimidin-4-yl group via nucleophilic substitution or cross-coupling reactions.
Key Considerations : Use phase-transfer catalysts (e.g., TEBAC) for improved yield and purity .

Q. How is the structural integrity of this compound validated during synthesis?

Methodological Answer: Structural characterization employs:

  • NMR Spectroscopy : Confirm substituent positions (e.g., methyl groups on pyrimidine and quinoxaline) via chemical shifts and coupling patterns. For example, a singlet at δ 2.85 ppm in 1H^1H-NMR indicates a methyl group adjacent to an electron-deficient ring .
  • Mass Spectrometry (MS) : Verify molecular weight (e.g., ESI+ m/z 492 [M+H]⁺ for similar analogs) .
  • HPLC-PDA : Monitor purity (>95%) using reverse-phase chromatography with UV detection at 254 nm .

Q. What in vitro assays are used to assess its biological activity?

Methodological Answer:

  • PI3Kα Inhibition : Measure IC₅₀ values via kinase activity assays using recombinant PI3Kα and ATP-competitive substrates. Compound 41 (a structural analog) showed IC₅₀ = 24 nM .
  • Antioxidant Activity : Use DPPH radical scavenging assays; derivatives with electron-donating groups (e.g., methoxy) exhibit enhanced activity .
  • Cell Viability Assays : Test antiproliferative effects on cancer cell lines (e.g., MCF-7) using MTT assays .

Advanced Research Questions

Q. How do substituents on the pyrimidine and quinoxaline rings influence target binding and selectivity?

Methodological Answer: Structure-activity relationship (SAR) studies reveal:

Substituent Biological Effect Reference
2,5,6-TrimethylpyrimidineEnhances PI3Kα binding via hydrophobic interactions
3-MethoxyquinoxalineReduces metabolic instability
Piperazine linkerImproves solubility and CNS penetration

Mechanistic Insight : Molecular docking shows the trimethylpyrimidine group occupies a hydrophobic pocket in PI3Kα’s ATP-binding site, while the quinoxaline core stabilizes π-π stacking .

Q. How can contradictory data on in vivo efficacy (e.g., antipsychotic vs. anticancer) be resolved?

Methodological Answer: Contradictions arise from divergent molecular targets (e.g., dopamine D₂ receptors vs. PI3Kα). Resolution strategies include:

Target-Specific Assays : Use receptor-binding studies (e.g., radioligand displacement for D₂ receptors) alongside kinase profiling .

Metabolite Analysis : Identify active metabolites via LC-MS/MS; some derivatives may convert to promiscuous inhibitors in vivo .

Dose-Response Studies : Establish therapeutic windows to differentiate on-target effects (e.g., PI3K inhibition at nM concentrations) from off-target actions .

Q. What strategies improve ligand efficiency (LE) and binding kinetics for this compound?

Methodological Answer:

  • Ligand Efficiency Index (BEI) Optimization : Calculate BEI = (pIC₅₀)/MW × 1000. Derivatives with BEI > 20 (e.g., compound 41: BEI = 22) balance potency and molecular weight .
  • Kinetic Solubility Enhancement : Introduce polar groups (e.g., sulfonyl) on the quinoxaline ring without compromising logP (<3.5) .
  • Crystallography Studies : Co-crystallize with PI3Kα to identify water-displacement opportunities in the binding pocket .

Q. How are in vivo pharmacokinetic and toxicity profiles evaluated?

Methodological Answer:

  • Pharmacokinetics :
    • Bioavailability : Administer orally to rodents; measure plasma concentration via LC-MS. Analogous compounds show Tₘₐₓ = 2–4 h and Cₘₐₓ = 1.2 µM .
    • BBB Penetration : Use in situ brain perfusion models; logBB > 0.3 indicates CNS activity .
  • Toxicity :
    • Acute Toxicity : Dose escalation in mice (OECD 423); monitor organ histopathology.
    • hERG Inhibition : Patch-clamp assays to assess cardiac risk; IC₅₀ > 10 µM is desirable .

Data Contradiction Analysis

Q. Why do some analogs show high in vitro potency but poor in vivo efficacy?

Methodological Answer:

  • Metabolic Instability : Cytochrome P450 (CYP3A4) may rapidly oxidize methyl groups. Test stability in liver microsomes .
  • Plasma Protein Binding : High binding (>95%) reduces free drug concentration. Use equilibrium dialysis to measure unbound fraction .
  • Efflux Transporters : P-glycoprotein (P-gp) may limit CNS penetration. Co-administer with P-gp inhibitors (e.g., verapamil) in animal models .

Q. How to address discrepancies between computational docking and experimental IC₅₀ values?

Methodological Answer:

  • Force Field Refinement : Use molecular dynamics (MD) simulations to account for protein flexibility.
  • Solvent Effects : Include explicit water molecules in docking models to improve pose prediction .
  • Enthalpy-Entropy Compensation : Use isothermal titration calorimetry (ITC) to validate binding thermodynamics .

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